molecular formula C7H5ClFNO2 B13606816 5-Amino-3-chloro-2-fluorobenzoic acid

5-Amino-3-chloro-2-fluorobenzoic acid

Cat. No.: B13606816
M. Wt: 189.57 g/mol
InChI Key: OLAANUPOBONDNX-UHFFFAOYSA-N
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Description

Significance of Substituted Benzoic Acids in Contemporary Chemical Research

Substituted benzoic acids are a class of organic compounds that form the backbone of numerous advancements in medicinal chemistry, materials science, and agrochemistry. preprints.orgchemimpex.com The parent molecule, benzoic acid, consists of a benzene (B151609) ring attached to a carboxylic acid group. britannica.com The versatility of this structure allows for the attachment of various functional groups at different positions on the benzene ring, leading to a vast library of molecules with diverse chemical and physical properties. quora.com

The nature and position of these substituents dramatically influence the molecule's reactivity, acidity, solubility, and biological activity. nih.gov For instance, electron-withdrawing groups, such as halogens or nitro groups, can increase the acidity of the carboxylic acid, while electron-donating groups, like amino or methoxy (B1213986) groups, have the opposite effect. This ability to fine-tune molecular properties makes substituted benzoic acids invaluable as building blocks in the synthesis of complex molecules. preprints.org In the pharmaceutical industry, they are key components in the development of a wide range of drugs, including anti-inflammatory agents and anticancer therapeutics. preprints.orgchemimpex.com

Historical Development of Halogenated and Aminated Aromatic Carboxylic Acid Chemistry

The history of aromatic carboxylic acids dates back to the 16th century with the isolation of benzoic acid. britannica.com The deliberate modification of these structures through halogenation and amination reactions marked a significant step forward in synthetic organic chemistry. Early methods for halogenation, such as the Hell–Volhard–Zelinski reaction developed in the late 19th century, initially focused on the alpha-position of aliphatic carboxylic acids but laid the groundwork for aromatic halogenation techniques. chemistrysteps.com The introduction of halogens onto an aromatic ring, a process known as halodecarboxylation, has become a fundamental method for synthesizing organic halides. nih.govacs.org

Similarly, the synthesis of aminated aromatic carboxylic acids has a rich history. The reduction of nitroaromatic compounds to their corresponding anilines has been a cornerstone of this field. These amino-substituted acids are crucial intermediates in the dye industry and in the synthesis of pharmaceuticals. The development of more sophisticated methods, including catalyst-free amination in water microdroplets, represents the ongoing evolution of this area of chemistry. chemistryviews.org The combination of both halogen and amino groups on a benzoic acid scaffold generates multifunctional compounds with unique reactivity profiles, enabling the synthesis of highly specialized molecules.

Overview of Research Trajectories for 5-Amino-3-chloro-2-fluorobenzoic Acid and its Structural Analogs

This compound and its analogs are of particular interest due to the specific arrangement of their functional groups. The presence of an amino group, a chlorine atom, and a fluorine atom on the benzoic acid ring creates a molecule with distinct electronic and steric properties. Research into this and similar compounds is often driven by their potential as key intermediates in the synthesis of biologically active molecules. atomfair.com

For example, structural analogs like 5-amino-2-chloro-4-fluorobenzoic acid are used in the development of herbicides. smolecule.com Other related compounds, such as 2-amino-3-fluorobenzoic acid and 3-chloro-2-fluorobenzoic acid, serve as important precursors for indole (B1671886) derivatives, which have applications as anti-inflammatory agents and in the development of kinase inhibitors for cancer therapy. orgsyn.orgossila.com The strategic placement of fluorine atoms is a common theme in modern drug design, as fluorine can enhance metabolic stability and binding affinity of a molecule to its biological target. nih.gov Consequently, research on this compound and its analogs is heavily focused on their utility in medicinal chemistry and the development of new agrochemicals. chemimpex.comatomfair.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-3-chloro-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAANUPOBONDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Amino 3 Chloro 2 Fluorobenzoic Acid

Strategies for the Introduction of Functional Groups

These methods center on specific chemical reactions that install the required amino and halogen substituents onto an aromatic core structure. The timing and regioselectivity of these reactions are critical to achieving the desired substitution pattern.

A prevalent and well-established strategy for introducing an amino group onto an aromatic ring is through an intermediate nitro compound. This two-step process involves electrophilic nitration followed by reduction.

The synthesis typically begins with 3-chloro-2-fluorobenzoic acid as the starting material. The directing effects of the existing substituents (fluoro, chloro, and carboxylic acid) guide the incoming nitro group primarily to the 5-position, which is activated by the ortho-para directing fluorine atom and meta-directing chlorine and carboxyl groups. The nitration is commonly achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. googleapis.com This reaction yields the intermediate, 3-chloro-2-fluoro-5-nitrobenzoic acid.

Following nitration, the nitro group is reduced to the primary amine. This transformation can be accomplished through various methods:

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a solvent like methanol (B129727). researchgate.net This approach is known for its high efficiency and clean conversion.

Chemical Reduction: Alternatively, metal-based reducing agents can be employed. A common system involves using metals like iron filings or zinc dust in an acidic medium, such as acetic acid or hydrochloric acid. googleapis.comprepchem.com For instance, 2-chloro-5-nitrobenzoic acid can be effectively reduced to 5-amino-2-chlorobenzoic acid using zinc dust in a solution containing acetic acid. prepchem.com

This nitration-reduction sequence is a cornerstone in the synthesis of aromatic amines from corresponding unsubstituted precursors. google.com

StepReactionTypical Reagents and ConditionsIntermediate/ProductReference
1NitrationConcentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)3-chloro-2-fluoro-5-nitrobenzoic acid googleapis.com
2Reduction (Catalytic Hydrogenation)Hydrogen (H₂), Palladium on Carbon (Pd/C), Methanol5-Amino-3-chloro-2-fluorobenzoic acid researchgate.net
2Reduction (Chemical)Zinc Dust (Zn), Acetic Acid (CH₃COOH)This compound prepchem.com

Regioselective halogenation involves the direct introduction of chlorine or fluorine atoms at specific positions on a pre-functionalized aromatic ring. The success of this strategy hinges on the directing effects of the substituents already present.

Chlorination: A plausible route involves the chlorination of 5-amino-2-fluorobenzoic acid. The amino group is a powerful activating, ortho-para directing group. This strong activation facilitates electrophilic substitution. The chlorine atom would be directed to one of the ortho positions (C3 or C5). To achieve chlorination at the C3 position, a suitable chlorinating agent is required. Reagents such as N-chlorosuccinimide (NCS) or cyanuric chloride can be used for the chlorination of activated aromatic rings. patsnap.com The reaction conditions must be carefully controlled to prevent over-halogenation or side reactions. nih.gov

Fluorination: Direct electrophilic fluorination of complex aromatic systems is often challenging due to the high reactivity of fluorinating agents and the potential for side reactions. Therefore, introducing the fluorine atom via this method late in the synthesis is less common. Typically, the fluorine atom is incorporated into the starting material, as seen in routes beginning with 2-fluoroaniline (B146934) or 3-chloro-2-fluorobenzoic acid. ossila.comorgsyn.org

Direct amination involves the formation of a carbon-nitrogen bond by reacting an aryl halide with an amine source. This approach avoids the nitration and reduction steps.

Copper-catalyzed amination, often referred to as the Ullmann condensation, is a classic method for this transformation. nih.govresearchgate.net This would theoretically involve reacting a precursor such as 3-chloro-5-bromo-2-fluorobenzoic acid with an ammonia (B1221849) equivalent in the presence of a copper catalyst. The reaction requires a leaving group (like bromine or iodine) at the 5-position, as the C-Cl bond is generally less reactive. The presence of the free carboxylic acid group can sometimes complicate these reactions, potentially requiring protection-deprotection steps. nih.gov Palladium-catalyzed C-N coupling reactions have also been developed for aryl halides, though their application to substrates with free carboxylic acid groups can be challenging. researchgate.net

Precursor-Based Synthetic Routes

These synthetic pathways utilize more complex starting materials that already contain a portion of the final structure. The synthesis then proceeds through a series of modifications to arrive at the target compound.

This approach begins with a substituted benzoic acid that is structurally related to the target molecule and modifies it through a sequence of reactions. For example, a synthesis could start from a poly-halogenated benzoic acid like 2,3,4,5-trifluorobenzoic acid. researchgate.net A potential reaction sequence could involve:

Nitration: Introduction of a nitro group.

Selective Nucleophilic Aromatic Substitution: Reaction with a chloride source to selectively replace one of the fluorine atoms with a chlorine atom. The position of substitution is dictated by the electronic effects of the other groups on the ring.

Reduction: Conversion of the nitro group to an amino group. researchgate.net

This strategy offers a way to build complexity by leveraging the varied reactivity of different halogen substituents on the aromatic ring.

An alternative strategy is to build the molecule from a simpler aromatic precursor, such as a substituted aniline (B41778), and add the other functional groups sequentially. A synthesis starting from 2-fluoroaniline provides an illustrative example of this approach. orgsyn.org

The general pathway involves:

Condensation of 2-fluoroaniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an N-(2-fluorophenyl)-2-(hydroxyimino)acetamide intermediate. orgsyn.orggoogle.com

Cyclization of this intermediate in concentrated sulfuric acid to produce a 7-fluoroisatin. orgsyn.org

Introduction of the chlorine atom onto the isatin (B1672199) ring via electrophilic chlorination.

Oxidative cleavage of the isatin ring under alkaline conditions, typically using hydrogen peroxide, to open the ring and form the final this compound. google.com

This stepwise approach allows for the methodical construction of the molecule, with each step adding a key piece of the final structure.

StepStarting MaterialKey TransformationIntermediateReference
12-FluoroanilineCondensationN-(2-fluorophenyl)-2-(hydroxyimino)acetamide orgsyn.org
2N-(2-fluorophenyl)-2-(hydroxyimino)acetamideCyclization7-Fluoroisatin orgsyn.org
37-FluoroisatinChlorinationChloro-7-fluoroisatin-
4Chloro-7-fluoroisatinOxidative CleavageThis compound google.com

Optimization of Synthetic Conditions and Process Efficiency

Yield Enhancement Strategies

Information on specific strategies to enhance the yield of this compound synthesis is not available in published literature.

Stereochemical Control in Multi-Step Syntheses

As this compound is an achiral molecule, stereochemical control is not applicable to its direct synthesis. There is no available information on the synthesis of chiral derivatives where such control would be relevant.

Development of Green Chemistry Principles in Synthetic Pathways

There are no documented synthetic pathways for this compound that incorporate or discuss the application of green chemistry principles.

Chemical Transformations and Reactivity of 5 Amino 3 Chloro 2 Fluorobenzoic Acid

Reactivity at the Aromatic Core

The substituents on the benzene (B151609) ring influence the susceptibility of the aromatic core to both electrophilic and nucleophilic attack. The electron-donating amino group activates the ring, while the electron-withdrawing halogens and carboxylic acid group deactivate it.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of this reaction are determined by the existing substituents.

Activating and Deactivating Effects : The amino group is a strong activating group due to its ability to donate electron density to the ring through resonance, thereby stabilizing the carbocation intermediate formed during the reaction. masterorganicchemistry.com Conversely, the chlorine, fluorine, and carboxylic acid groups are deactivating; they withdraw electron density from the ring, making it less nucleophilic and slowing the rate of electrophilic attack.

Directing Effects : The directing effect of each group determines the position of the incoming electrophile.

The amino group is an ortho, para-director.

The chloro and fluoro groups are also ortho, para-directors, despite being deactivating.

The carboxylic acid group is a meta-director.

In 5-Amino-3-chloro-2-fluorobenzoic acid, the positions are influenced as follows:

C-2 : Substituted with Fluorine.

C-3 : Substituted with Chlorine.

C-4 : para to the amino group, but also ortho to the chloro group and meta to the fluoro and carboxyl groups. This position is sterically hindered.

C-6 : ortho to the amino group, meta to the chloro and carboxyl groups, and para to the fluoro group.

The powerful activating and ortho, para-directing effect of the amino group is the dominant influence. Therefore, electrophilic substitution is most likely to occur at the C-6 position, which is ortho to the amino group. However, the cumulative deactivating effect of the other three substituents means that forcing conditions may be required for such reactions to proceed efficiently.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the ring is substituted with strong electron-withdrawing groups. libretexts.orglibretexts.org This reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

The presence of the electron-withdrawing fluoro, chloro, and carboxyl groups makes the aromatic ring of this compound susceptible to nucleophilic attack. For an SNAr reaction to occur, a leaving group on the ring is displaced by a nucleophile. Both chlorine and fluorine can serve as leaving groups.

In the context of SNAr, the rate-determining step is the initial attack by the nucleophile. youtube.com The reactivity of the leaving group is related to the electronegativity of the halogen, which influences the electrophilicity of the carbon atom to which it is attached. Fluorine's high electronegativity makes the attached carbon atom highly electron-deficient and thus more susceptible to nucleophilic attack. youtube.comyoutube.com Consequently, fluoride (B91410) is often a better leaving group than chloride in SNAr reactions, contrary to trends seen in aliphatic nucleophilic substitutions. The reaction is further facilitated if electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

Leaving GroupPositionActivating/Deactivating Groups for SNArPlausibilityTypical Nucleophiles
Fluorine (-F)C-2-COOH is para (stabilizing); -Cl is ortho (stabilizing); -NH₂ is ortho (destabilizing)High, due to the strong electron-withdrawing nature of fluorine making C-2 highly electrophilic.Alkoxides (RO⁻), Amines (R₂NH), Thiolates (RS⁻)
Chlorine (-Cl)C-3-COOH is para (stabilizing); -F is ortho (stabilizing); -NH₂ is ortho (destabilizing)Moderate, generally less reactive than the C-F bond in SNAr reactions.Strong nucleophiles under more forcing conditions.

Transformations of the Amino Functional Group

The primary amino group is a versatile functional handle that can undergo a variety of chemical transformations.

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, to form diazonium salts. masterorganicchemistry.com This process is known as diazotization. The resulting diazonium group (-N₂⁺) is an excellent leaving group as it departs as stable dinitrogen gas (N₂), allowing for its replacement by a wide array of nucleophiles. masterorganicchemistry.com

This two-step sequence provides a powerful synthetic route to introduce a variety of functional groups onto the aromatic ring that are not easily installed directly.

Diazotization : this compound is treated with NaNO₂ and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C) to yield 3-chloro-2-fluoro-5-(carboxy)benzenediazonium salt.

Substitution : The diazonium salt is then treated with an appropriate reagent to replace the diazonium group.

Key transformations include:

Sandmeyer Reactions : These reactions utilize copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with -Cl, -Br, or -CN, respectively. masterorganicchemistry.com

Schiemann Reaction : Treatment with fluoroboric acid (HBF₄) followed by heating replaces the diazonium group with fluorine. masterorganicchemistry.com

Hydroxylation : Heating the diazonium salt in water introduces a hydroxyl (-OH) group. masterorganicchemistry.com

Deamination : Reaction with hypophosphorous acid (H₃PO₂) results in the replacement of the diazonium group with a hydrogen atom. masterorganicchemistry.com

Reaction NameReagent(s)Functional Group IntroducedProduct
Sandmeyer (Chlorination)CuCl / HCl-Cl3,5-Dichloro-2-fluorobenzoic acid
Sandmeyer (Bromination)CuBr / HBr-Br5-Bromo-3-chloro-2-fluorobenzoic acid
Sandmeyer (Cyanation)CuCN / KCN-CN3-Chloro-5-cyano-2-fluorobenzoic acid
Schiemann Reaction1. HBF₄ 2. Heat-F3-Chloro-2,5-difluorobenzoic acid
HydroxylationH₂O, Heat-OH3-Chloro-2-fluoro-5-hydroxybenzoic acid

The nucleophilic amino group of this compound can readily react with various electrophiles to form a range of nitrogen-containing derivatives, most commonly amides. Amide formation, or N-acylation, typically involves the reaction of the amine with a carboxylic acid derivative.

Common methods for amide synthesis include:

Reaction with Acyl Chlorides or Anhydrides : The most straightforward method involves reacting the amine with a highly reactive acyl chloride or acid anhydride, usually in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct.

Carboxylic Acid Coupling : The amine can be coupled directly with a carboxylic acid using a coupling reagent. nih.govresearchgate.net These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. Common coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts (e.g., BOP, PyBOP). nih.govresearchgate.net

These reactions lead to the formation of N-acylated derivatives, which are important intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Modern synthetic chemistry offers methods to form new bonds directly at the N-H position of the amino group through transition metal-catalyzed cross-coupling reactions. The most prominent of these is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. wikipedia.orgorganic-chemistry.org

While the Buchwald-Hartwig reaction is most often used to synthesize aryl amines from aryl halides, it can also be employed to further functionalize an existing primary aromatic amine through N-arylation. In this context, this compound can act as the amine coupling partner, reacting with a different aryl halide to produce a diarylamine derivative.

The general reaction scheme involves:

Reactants : this compound and an aryl halide (Ar-X).

Catalyst : A palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃.

Ligand : A bulky, electron-rich phosphine (B1218219) ligand, such as XPhos, SPhos, or BINAP.

Base : A non-nucleophilic base, typically a strong one like sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄).

This methodology allows for the construction of complex diarylamine structures under relatively mild conditions, significantly expanding the synthetic utility of the parent aminobenzoic acid. wikipedia.org

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling a variety of transformations such as esterification, decarboxylation, and conversion to more reactive acyl derivatives.

The conversion of this compound to its corresponding esters is a fundamental reaction, typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The equilibrium of the reaction is typically shifted towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For instance, the synthesis of methyl 5-amino-2-chloro-4-fluorobenzoate, a structurally similar compound, is accomplished by refluxing the parent acid in methanol with a catalytic amount of sulfuric acid. chemicalbook.com Another common method for esterifying amino acids involves the use of thionyl chloride (SOCl₂) in an alcohol, which first forms the acyl chloride in situ, followed by reaction with the alcohol. nih.govnih.gov

Conversely, the corresponding esters of this compound can be hydrolyzed back to the parent carboxylic acid. This reaction can be carried out under either acidic or basic conditions. masterorganicchemistry.comlibretexts.org Basic hydrolysis, or saponification, typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), followed by acidification to yield the carboxylic acid. Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is achieved by heating the ester in an aqueous solution containing a strong acid. masterorganicchemistry.com

Table 1: Representative Conditions for Esterification and Hydrolysis This table is illustrative and based on general methods for analogous compounds.

TransformationReagents & ConditionsProduct
EsterificationMethanol (CH₃OH), H₂SO₄ (catalyst), RefluxMethyl 5-amino-3-chloro-2-fluorobenzoate
EsterificationEthanol (C₂H₅OH), SOCl₂, 0°C to Room TempEthyl 5-amino-3-chloro-2-fluorobenzoate
Ester HydrolysisAqueous NaOH, Heat; then HCl (aq)This compound
Ester HydrolysisAqueous H₂SO₄, HeatThis compound

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). For aromatic carboxylic acids, this reaction is an electrophilic substitution that can be facilitated by heat or acidic conditions. google.com The presence of the electron-donating amino group on the ring can facilitate this process compared to unsubstituted benzoic acid.

The thermal decarboxylation of aminobenzoic acids can occur upon heating the compound above its melting point, leading to the formation of the corresponding aniline (B41778) derivative. akjournals.com For this compound, this would yield 3-chloro-2-fluoroaniline. The reaction often proceeds more readily in an acidic aqueous solution, where protonation of the aromatic ring at the carbon atom bearing the carboxyl group initiates the loss of CO₂. google.comresearchgate.net The rate of acid-catalyzed decarboxylation can be influenced by pH, with maximum rates often observed at specific acidic pH values. researchgate.net While some aminobenzoic acids are relatively stable, others, like 4-aminosalicylic acid, are known to decarboxylate more readily. akjournals.comresearchgate.net

The carboxylic acid group can be converted into more reactive acyl halides, most commonly acyl chlorides. This transformation enhances the electrophilicity of the carbonyl carbon, making it a valuable intermediate for synthesizing esters, amides, and anhydrides. Standard reagents for this conversion include thionyl chloride (SOCl₂) and phosphorus chlorides like phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅). wikipedia.orgchemguide.co.uklibretexts.org The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. chemguide.co.uk For example, 5-Chloro-2-fluorobenzoic acid is converted to its benzoyl chloride derivative using thionyl chloride. ossila.com This method is directly applicable to this compound, although the amino group may require protection depending on the reaction conditions.

Symmetrical or mixed carboxylic anhydrides can also be synthesized from this compound. A common laboratory method involves reacting the corresponding acyl chloride with a carboxylate salt (the sodium salt of this compound or another carboxylic acid). wikipedia.org Alternatively, dehydrating coupling agents can be employed to form anhydrides directly from two equivalents of the carboxylic acid. researchgate.net

Redox Chemistry

The redox chemistry of this compound involves the potential oxidation of the amino group or the aromatic ring, and the reduction of the carboxylic acid group.

The amino group, being an electron-rich functional group, is susceptible to oxidation. The oxidation of anilines can lead to a variety of products, including nitroso compounds, nitro compounds, or polymeric materials, depending on the oxidant and reaction conditions. While specific oxidation reactions for this compound are not extensively documented, general aniline chemistry suggests that strong oxidizing agents could transform the amino group.

A related transformation is the Sandmeyer reaction, which involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate can then be treated with various reagents to replace the amino group. For instance, treatment with cuprous chloride (CuCl) can replace the diazonium group with another chlorine atom, a process that represents an oxidative transformation of the original amino-substituted ring position. nih.gov In a synthetic context, aminobenzoic acids are sometimes formed via oxidation of other precursors; for example, 2-amino-5-fluorobenzoic acid can be prepared by the hydrogen peroxide oxidation of 5-fluoro-1H-indole-2,3-dione under alkaline conditions. google.com

The primary functional group susceptible to reduction in this compound is the carboxylic acid. Carboxylic acids are generally resistant to reduction by catalytic hydrogenation but can be reduced to primary alcohols using powerful reducing agents. libretexts.org Lithium aluminum hydride (LiAlH₄) is a classic reagent for this transformation, converting the carboxylic acid to the corresponding benzyl (B1604629) alcohol, (5-amino-3-chloro-2-fluorophenyl)methanol. However, LiAlH₄ is highly reactive and may affect other functional groups.

A more selective and milder alternative for reducing carboxylic acids is borane, typically used as a borane-tetrahydrofuran (B86392) complex (BH₃/THF). libretexts.org Borane reacts preferentially with carboxylic acids over many other functional groups, offering a high degree of selectivity. This would allow for the specific reduction of the carboxyl group in this compound while leaving the halogen and amino substituents intact. libretexts.org

Table 2: Potential Reduction Products of this compound This table outlines expected products based on standard reduction reactions.

Reducing AgentFunctional Group TargetedExpected Product
LiAlH₄Carboxylic Acid(5-amino-3-chloro-2-fluorophenyl)methanol
BH₃/THFCarboxylic Acid(5-amino-3-chloro-2-fluorophenyl)methanol

Role As a Versatile Synthetic Intermediate and Building Block

Precursor for Heterocyclic Compounds

The inherent reactivity of the functional groups in 5-Amino-3-chloro-2-fluorobenzoic acid makes it an excellent starting material for the synthesis of various heterocyclic structures, which are prevalent in medicinal chemistry and materials science.

Synthesis of Indole (B1671886) Derivatives

The structure of this compound lends itself to the synthesis of highly substituted indole derivatives. A plausible synthetic pathway involves the initial conversion of the aminobenzoic acid to a 6-chloro-7-fluoro-isatin derivative. This transformation can be achieved through a Sandmeyer-type reaction or related methods for the introduction of a carbonyl group at the ortho position to the amino group, followed by cyclization. The resulting isatin (B1672199) can then be further manipulated, for instance, through reduction and subsequent reactions, to yield indole-2-carboxylic acid derivatives. Specifically, methyl 6-chloro-7-fluoroindole-2-carboxylate can be hydrolyzed using aqueous sodium hydroxide (B78521) in tetrahydrofuran (B95107) under reflux to produce 6-chloro-7-fluoro-1H-indole-2-carboxylic acid. nih.gov This targeted synthesis allows for the precise placement of halogen substituents on the indole ring, which is a valuable strategy in medicinal chemistry for modulating the pharmacological properties of the final compound.

Formation of Quinazoline (B50416) and Related Systems

Anthranilic acids are well-established precursors for the synthesis of quinazolines and their derivatives. This compound, as a substituted anthranilic acid, can be readily employed in various cyclocondensation reactions to form the quinazoline core. A common method involves the reaction of the aminobenzoic acid with a one-carbon source, such as formamide (B127407) or orthoesters, to construct the pyrimidine (B1678525) ring fused to the benzene (B151609) ring.

For instance, the reaction of this compound with an appropriate orthoester in the presence of a suitable catalyst and solvent system would be expected to yield a 6-amino-8-chloro-7-fluoro-4(3H)-quinazolinone derivative. The reaction conditions can be tailored to introduce various substituents at the 2-position of the quinazoline ring by selecting different orthoesters. This approach provides a direct and efficient route to highly functionalized quinazolines, which are known to exhibit a broad spectrum of biological activities. The substitution pattern on the resulting quinazoline, particularly at positions 6, 7, and 8, is crucial for its interaction with biological targets, and the use of this specific benzoic acid derivative allows for the introduction of a unique combination of substituents.

Incorporation into Other Nitrogen- and Oxygen-Containing Rings (e.g., oxadiazoles)

The carboxylic acid and amino functionalities of this compound also enable its incorporation into other important heterocyclic systems, such as 1,3,4-oxadiazoles. A general and widely used method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles starts from a benzoic acid. nih.govorganic-chemistry.org

The synthesis would begin with the conversion of this compound to its corresponding acid hydrazide (5-amino-3-chloro-2-fluorobenzohydrazide). This can be achieved by esterification of the carboxylic acid followed by reaction with hydrazine (B178648) hydrate (B1144303). The resulting benzohydrazide (B10538) can then undergo cyclodehydration with various reagents, such as orthoesters or carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride, to form the 1,3,4-oxadiazole (B1194373) ring. This synthetic strategy would lead to the formation of 2-(substituted)-5-(5-amino-3-chloro-2-fluorophenyl)-1,3,4-oxadiazoles. The amino group on the phenyl ring offers a further point for diversification, allowing for the synthesis of a library of compounds with potential applications in various fields.

Building Block for Complex Polyaromatic Architectures

While specific examples are not extensively documented in the current literature, the reactivity of this compound suggests its potential as a building block for more complex polyaromatic architectures. The presence of two different halogen atoms (chloro and fluoro) and an amino group opens up possibilities for sequential and regioselective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination reactions.

For instance, the differential reactivity of the C-Cl and C-F bonds under specific catalytic conditions could be exploited to selectively introduce different aryl or heteroaryl groups at these positions. Furthermore, the amino group can be transformed into other functionalities, such as a diazonium salt, which can then participate in various coupling reactions to extend the aromatic system. Ullmann condensation reactions involving the amino group and a suitable aryl halide could also be a viable strategy for constructing biaryl linkages, leading to the formation of complex polyaromatic structures. osi.lv These strategies, while theoretical at this stage, highlight the untapped potential of this molecule in the synthesis of novel materials and complex molecular frameworks.

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Substituted aminobenzoic acids are a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs). nih.govmdpi.comluxembourg-bio.comscirp.org The specific substitution pattern of this compound makes it a potentially valuable intermediate for the synthesis of targeted therapeutic agents.

Strategies for API Scaffold Construction

The structural features of this compound can be strategically utilized in the construction of various API scaffolds. The anthranilic acid moiety can serve as a precursor for quinazoline-based drugs, which are known to act as kinase inhibitors and are used in cancer therapy. The specific halogen and amino substitutions can influence the binding affinity and selectivity of the final drug molecule for its biological target.

One notable example of a complex API that may utilize a similarly substituted precursor is GSK2256294, a potent and selective inhibitor of soluble epoxide hydrolase (sEH) that has been investigated in clinical trials. nih.govahajournals.orgnih.gov While the direct use of this compound in its synthesis is not explicitly detailed in publicly available literature, the core structure of GSK2256294 contains a substituted aromatic ring that could potentially be derived from such a precursor. The general strategy for constructing such complex molecules often involves the coupling of different fragments, and a highly functionalized building block like this compound would be advantageous in streamlining the synthetic process and allowing for late-stage modifications to optimize the drug's properties.

The versatility of this compound allows for its incorporation into a variety of molecular scaffolds through reactions targeting the amino group, the carboxylic acid, or the halogen atoms. This flexibility is highly desirable in drug discovery and development, where the ability to rapidly generate and test a diverse range of analogues is crucial for identifying lead compounds with optimal therapeutic profiles.

Ligand Design for Targeted Interactions (non-clinical mechanistic focus)

While direct research on this compound as a ligand is not extensively detailed in available literature, the utility of its structural isomers and related analogs is well-documented, highlighting the potential of this compound class in medicinal chemistry. The strategic placement of halogen atoms and the carboxylic acid moiety on the aromatic ring are crucial for creating molecules that can engage in targeted interactions with biological macromolecules, such as enzymes.

Structurally similar compounds are instrumental in the design of kinase inhibitors. For instance, 5-Chloro-2-fluorobenzoic acid is utilized in the molecular design of pyrimidine-based inhibitors for Aurora kinases, which are enzymes implicated in cell division and are targets in oncology research. ossila.com In these designs, the chloride substituent has been shown to enhance binding affinity to the target protein, Aurora A, thereby promoting the degradation of oncoproteins. ossila.com Similarly, 3-Chloro-2-fluorobenzoic acid serves as a building block for active pharmaceutical ingredients (APIs) that act as Aurora A inhibitors, with some derivatives showing a half-maximal inhibitory concentration (IC₅₀) as low as 3.5 ± 0.29 nM. ossila.com

Furthermore, the broader family of fluorinated amino acids is becoming increasingly important in drug design. nih.gov The inclusion of fluorine can alter a molecule's electronic properties, lipophilicity, and metabolic stability, making it a key strategy in optimizing drug candidates. nih.gov Related compounds like 2-Amino-3-fluorobenzoic acid are known precursors for synthesizing complex tridentate ligands, such as Acriphos, demonstrating the versatility of these building blocks in creating molecules for specific coordination chemistry applications. orgsyn.org

Table 1: Application of Related Benzoic Acid Derivatives in Ligand Design

Compound Application Target/Focus Key Finding
5-Chloro-2-fluorobenzoic acid Kinase Inhibitor Synthesis Aurora A Kinase Chloride substituent enhances binding affinity. ossila.com
3-Chloro-2-fluorobenzoic acid API Building Block Aurora A Kinase Resulting inhibitors show IC₅₀ values in the nanomolar range. ossila.com

| 2-Amino-3-fluorobenzoic acid | Ligand Synthesis | Tridentate Ligands (e.g., Acriphos) | Serves as a precursor for complex ligands. orgsyn.org |

Use in Agrochemical Synthesis

The structural motifs present in this compound are characteristic of intermediates used in the synthesis of modern agrochemicals. The presence of chlorine and fluorine atoms on the aromatic ring can enhance the biological activity and selectivity of the final products, making such compounds valuable for developing effective crop protection agents. chemimpex.com

Precursors for Herbicidal Agents

Halogenated benzoic acid derivatives are key intermediates in the production of various herbicides. chemimpex.comchemimpex.com For example, the related compound 3-Chloro-2,4,5-trifluorobenzoic acid is identified as a crucial building block for selective herbicides, contributing to improved agricultural yields by effectively managing weed competition. chemimpex.com The specific substitution pattern on the aromatic ring is critical for the molecule's ability to interact with target enzymes in plants, leading to the disruption of essential biochemical pathways and ultimately causing weed death. smolecule.com

Synthesis of Pesticidal Compounds

Beyond herbicides, this class of compounds also finds application in the synthesis of other pesticidal agents, including insecticides. The versatility of the halogenated benzoic acid scaffold allows for its incorporation into a wide range of biologically active molecules. Research has shown that intermediates like 3-Chloro-2,4,5-trifluorobenzoic acid are used in the development of insecticides, helping to manage pest populations and enhance agricultural productivity. chemimpex.com The unique chemical properties imparted by the halogen substituents are leveraged to create potent and selective active ingredients for crop protection formulations. chemimpex.com

Application in Dyes and Pigments Chemistry

The aminobenzoic acid structure is a well-known component in the synthesis of chromophores. While direct applications of this compound in this field are not specified, a structurally related compound, 5-Amino-2-chloro-4-sulfobenzoic acid, is documented as a dye intermediate. This analog is used in the production of synthetic dyes, including C.I. Reactive Yellow 13 and C.I. Pigment Red 68. The amino group on the benzene ring is a key functional group (auxochrome) that can be diazotized and coupled to form azo dyes, which constitute a large and important class of commercial colorants. The presence of other substituents, such as the chloro group, can modify the final color and properties like lightfastness of the dye.

Advanced Spectroscopic and Analytical Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules. For a compound like 5-Amino-3-chloro-2-fluorobenzoic acid, with its various NMR-active nuclei (¹H, ¹³C, ¹⁹F, ¹⁵N), NMR offers a comprehensive toolkit for structural analysis.

The presence of a fluorine atom makes this compound particularly amenable to ¹⁹F NMR studies. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for developing molecular probes and investigating reaction mechanisms. The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment.

Research Applications:

Probe Development: Molecules containing a ¹⁹F-label can be used as reporter molecules or "probes" to study biological systems or chemical reactions. The fluorine signal can provide information about binding events, conformational changes, or the polarity of the microenvironment.

Mechanistic Studies: By observing changes in the ¹⁹F NMR spectrum, researchers can gain insights into reaction kinetics and intermediates. The coupling constants between ¹⁹F and other nuclei (e.g., ¹H, ¹³C) can provide valuable information about through-bond and through-space interactions, helping to confirm molecular connectivity and stereochemistry.

Table 1: Hypothetical ¹⁹F NMR Data for Probe Application Study

Experimental Condition¹⁹F Chemical Shift (ppm)Observed ChangeInterpretation
Free in Solution (pH 7.4)-115.2Reference SignalBaseline reading of the probe in a neutral aqueous environment.
Bound to Target Protein-112.5Downfield Shift (Δδ = +2.7 ppm)Indicates a change in the electronic environment upon binding.
In a Nonpolar Solvent-118.9Upfield Shift (Δδ = -3.7 ppm)Suggests the fluorine atom is in a more shielded environment.

For unambiguous assignment of all proton and carbon signals in a complex derivative of this compound, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other in the molecule's structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with directly attached carbon signals (¹H-¹³C), allowing for the assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the complete carbon skeleton and identifying quaternary carbons.

These techniques, when used in combination, provide a detailed and unambiguous picture of the molecular structure.

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of a molecule. For this compound (C₇H₅ClFNO₂), HRMS can confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. This is critical in synthetic chemistry to verify the identity of a newly synthesized compound.

Table 2: Theoretical HRMS Data for this compound

Ion TypeCalculated Exact MassObserved Mass (Hypothetical)Mass Error (ppm)
[M+H]⁺190.0074190.0072-1.05
[M-H]⁻187.9918187.9920+1.06

Isotope dilution mass spectrometry is a method of quantitative analysis that involves the use of an isotopically labeled standard. A known amount of a stable isotope-labeled version of this compound (e.g., containing ¹³C or ¹⁵N) would be added to a sample. The ratio of the naturally occurring analyte to the isotopically labeled standard is then measured by MS. This method allows for highly accurate and precise quantification, even at ultra-trace levels, as it corrects for sample loss during preparation and variations in instrument response.

Chromatographic Methodologies in Research

Chromatography is used to separate, identify, and quantify the components of a mixture. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) could be developed as research methods.

High-Performance Liquid Chromatography (HPLC): This is the most common chromatographic technique for non-volatile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (with an acid modifier like formic acid to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for the analysis of this compound. A UV detector could be used for detection, as the aromatic ring is a chromophore.

Gas Chromatography (GC): For GC analysis, the carboxylic acid group of this compound would likely need to be derivatized to a more volatile ester (e.g., a methyl ester) to prevent thermal decomposition in the injector port. This would allow for its separation from other volatile components in a sample.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. A reversed-phase HPLC method is typically employed, separating the compound from impurities and starting materials based on differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.

The method's effectiveness relies on optimizing parameters such as mobile phase composition (often a gradient of acetonitrile or methanol and an aqueous buffer), flow rate, and column temperature. Detection is commonly achieved using a UV detector set to a wavelength where the analyte exhibits maximum absorbance. For purity analysis, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. In reaction monitoring, samples are taken at timed intervals, and the decrease in reactant concentration or increase in product concentration is measured to determine reaction kinetics and endpoint. ekb.egusgs.gov

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for identifying and quantifying volatile products that may arise from the synthesis or degradation of this compound. Due to the low volatility of the compound itself, derivatization is a necessary prerequisite for GC analysis. The amino and carboxylic acid functional groups are converted into less polar, more volatile esters or silyl (B83357) derivatives. For example, reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an esterification agent like methyl chloroformate would render the molecule suitable for GC.

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint, allowing for the unambiguous identification of volatile byproducts or derivatives.

Table 2: Hypothetical GC-MS Data for a Derivatized Volatile Byproduct

Retention Time (min)Detected Compound (Derivative)Key Mass Fragments (m/z)Proposed Identity
8.45Trimethylsilyl derivative333 (M+), 318, 228, 73Bis(trimethylsilyl) 5-amino-3-chloro-2-fluorobenzoate
6.21Methyl ester derivative187 (M+), 156, 128Methyl 3-chloro-2-fluorobenzoate

X-ray Diffraction and Solid-State Studies

Solid-state characterization provides fundamental insights into the molecular structure and the intermolecular interactions that govern the crystalline arrangement of this compound.

Single Crystal X-ray Diffraction for Molecular and Crystal Structures

Single Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. aps.org By growing a suitable single crystal of this compound and exposing it to an X-ray beam, a unique diffraction pattern is generated. Analysis of this pattern allows for the calculation of electron density maps, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined. researchgate.netmdpi.com This information confirms the molecular structure and reveals details about its conformation in the solid state, such as the planarity of the benzene (B151609) ring and the orientation of the substituent groups. nih.gov

Table 3: Representative Crystallographic Data (Hypothetical)

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.812
b (Å) 5.984
c (Å) 15.431
β (°) 102.54
Volume (ų) 703.8
Z (molecules/unit cell) 4

Hirshfeld Surface Analysis for Intermolecular Interactions

Derived from the crystallographic data obtained via SCXRD, Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within the crystal lattice. nih.gov The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules. researchgate.net

Crystal Engineering for Supramolecular Assembly

Crystal engineering involves the rational design of crystalline solids with desired properties by controlling intermolecular interactions. mdpi.com this compound is a valuable building block (synthon) for crystal engineering due to its multiple functional groups capable of forming robust and directional non-covalent bonds. acs.org

The carboxylic acid group can form strong O—H···O hydrogen bonds, leading to classic dimeric structures. nih.gov The amino group acts as a hydrogen bond donor (N—H···O), while the fluorine and chlorine atoms can participate in weaker C—H···F, C—H···Cl, and halogen bonds. nih.gov By co-crystallizing this compound with other molecules (co-formers) that have complementary functional groups, novel supramolecular assemblies such as multi-component crystals and salts can be constructed. tandfonline.comrsc.org These engineered structures can exhibit modified physical properties compared to the pure compound. nih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the behavior of molecules. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 5-Amino-3-chloro-2-fluorobenzoic acid, DFT calculations would be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional representation of the molecule in its lowest energy state.

DFT studies on similar substituted benzoic acids have demonstrated that the B3LYP functional combined with a basis set like 6-311++G(d,p) provides reliable results for geometric parameters and electronic properties. Such studies on this compound would reveal how the substituents (amino, chloro, and fluoro groups) influence the geometry of the benzene (B151609) ring and the carboxylic acid group. For instance, the presence of the bulky chlorine and fluorine atoms adjacent to the carboxylic acid could induce steric hindrance, potentially leading to a non-planar arrangement of the carboxylic group with respect to the aromatic ring.

Table 1: Hypothetical Optimized Geometric Parameters of this compound from DFT Calculations This table presents expected types of data and plausible values based on studies of similar molecules.

ParameterBond/AnglePredicted Value
Bond LengthC-Cl~1.74 Å
C-F~1.35 Å
C-N~1.38 Å
C=O~1.21 Å
O-H~0.97 Å
Bond AngleC-C-Cl~120°
C-C-F~119°
O=C-O~123°
Dihedral AngleC-C-C=O~10-20° (indicating potential non-planarity)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, a HOMO-LUMO analysis would predict its electron-donating and electron-accepting capabilities. The amino group, being an electron-donating group, is expected to contribute significantly to the HOMO, while the electron-withdrawing chloro, fluoro, and carboxylic acid groups would influence the LUMO. A smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability. This analysis is valuable in predicting how the molecule might interact with other chemical species.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound This table illustrates the kind of data obtained from a HOMO-LUMO analysis.

ParameterPredicted Value (eV)
HOMO Energy-6.5 to -5.5
LUMO Energy-2.0 to -1.0
HOMO-LUMO Gap (ΔE)4.5 to 3.5
Ionization Potential (I ≈ -EHOMO)6.5 to 5.5
Electron Affinity (A ≈ -ELUMO)2.0 to 1.0
Chemical Hardness (η = (I-A)/2)2.25 to 2.25
Electronegativity (χ = (I+A)/2)4.25 to 3.25

Molecular Electrostatic Potential (MESP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. In an MESP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MESP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and potentially near the amino group, making these sites attractive for electrophiles. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, indicating its acidic nature. The MESP analysis provides valuable insights into the molecule's intermolecular interactions.

Vibrational Spectroscopy Simulations

Computational simulations of vibrational spectra, such as Infrared (IR) and Raman spectra, are instrumental in the characterization of molecules. These simulations help in the assignment of experimental vibrational bands to specific molecular motions.

Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies and intensities of a molecule. For this compound, these calculations would yield a theoretical IR and Raman spectrum. By comparing the calculated spectrum with an experimental one, each vibrational mode can be assigned to a specific stretching, bending, or torsional motion of the atoms.

Studies on similar aminobenzoic acid derivatives have shown good agreement between calculated and experimental spectra. nih.gov The predicted vibrational frequencies for this compound would include characteristic bands for the N-H stretching of the amino group, the O-H and C=O stretching of the carboxylic acid group, and the C-Cl and C-F stretching modes. Potential Energy Distribution (PED) analysis would be used to provide a quantitative assignment of each normal mode.

Table 3: Predicted Major Vibrational Frequencies (cm-1) and Their Assignments for this compound This table provides an example of expected vibrational modes and their approximate frequencies.

Vibrational ModePredicted Frequency Range (cm-1)
O-H Stretch (Carboxylic Acid)3500 - 3400
N-H Asymmetric Stretch (Amino)~3450
N-H Symmetric Stretch (Amino)~3350
C=O Stretch (Carboxylic Acid)1750 - 1700
C-N Stretch1300 - 1250
C-F Stretch1250 - 1200
C-Cl Stretch800 - 700

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While quantum chemical calculations provide insights into the static properties of a single molecule, MD simulations can explore the dynamic behavior of a molecule, including its interactions with its environment, such as solvent molecules or biological macromolecules.

For this compound, MD simulations could be used to study its behavior in different solvents, providing information on its solvation and diffusion properties. In a biological context, MD simulations could be employed to investigate the stability of its binding to a target protein, offering insights into its potential mechanism of action as a drug candidate. These simulations can reveal conformational changes in both the molecule and its binding partner over time.

Analysis of Non-Covalent Interactions

The presence of both a carboxylic acid group and an amino group makes hydrogen bonding a dominant intermolecular interaction in the solid state of this compound. The carboxylic acid groups are highly likely to form the classic centrosymmetric dimer motif through strong O-H···O hydrogen bonds, a common feature in the crystal structures of carboxylic acids. mdpi.comresearchgate.net

The amino group can act as a hydrogen bond donor, forming N-H···O or N-H···N hydrogen bonds with neighboring molecules. The interplay between the carboxylic acid dimers and the hydrogen bonds formed by the amino groups would lead to the formation of complex three-dimensional networks. In related aminobenzoic acid structures, these networks can take the form of chains, sheets, or more intricate patterns. rsc.orgresearchgate.net

Table 2: Potential Hydrogen Bonding Interactions

Donor Acceptor Description
O-H (Carboxylic Acid) O=C (Carboxylic Acid) Forms classic acid dimer synthon
N-H (Amino) O=C (Carboxylic Acid) Links amino and acid groups of different molecules

In addition to hydrogen bonding, halogen bonding and π-stacking are expected to play a significant role in the crystal packing of this compound.

Halogen Bonding: The chlorine atom at the 3-position can act as a halogen bond donor. wikipedia.org A region of positive electrostatic potential (a σ-hole) can exist on the chlorine atom, allowing it to interact favorably with a nucleophilic region on an adjacent molecule, such as the oxygen atoms of the carboxylic acid group or the nitrogen of the amino group. rsc.orgijres.orgnih.gov The strength of this interaction depends on the size of the σ-hole, which is influenced by the electron-withdrawing fluorine and carboxylic acid groups.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions.

For instance, in a potential synthesis involving electrophilic aromatic substitution, DFT calculations could be used to model the reaction pathway. This would involve locating the transition state structures for the key steps, such as the attack of the electrophile on the aromatic ring. The calculated activation energies would help to predict the regioselectivity of the substitution, explaining why the functional groups end up in their specific positions.

Similarly, if this compound is used as a reactant, for example in an Ullmann condensation or an amide coupling reaction, computational methods can elucidate the detailed mechanism. researchgate.netmdpi.com By mapping the potential energy surface of the reaction, intermediates and transition states can be identified. This allows for a detailed understanding of the reaction kinetics and can aid in optimizing reaction conditions. The analysis would involve calculating the geometries and energies of all stationary points along the reaction coordinate and using techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm the connection between transition states and the corresponding reactants and products.

Applications in Specialized Chemical Fields

Materials Science Research

In the field of materials science, halogenated and aminated benzoic acids are crucial for the development of advanced materials with tailored properties.

Structurally related chlorofluorobenzoic acids are utilized in the synthesis of high-performance polymers. For instance, 5-Chloro-2-fluorobenzoic acid serves as a key building block for creating poly(phenylene ether)-based electrolyte membranes, which are essential components in proton exchange fuel cells. ossila.com The synthesis process involves converting the benzoic acid into a more reactive benzoyl chloride, followed by a Friedel-Crafts reaction and subsequent nickel-mediated homocoupling to form the polymer. ossila.com Membranes derived from this precursor have demonstrated high proton conductivity, a critical factor for efficient fuel cell operation. ossila.com The presence of halogen atoms can contribute to materials with enhanced thermal and chemical resistance. chemimpex.com

The carboxylic acid group present in the molecule is a key feature that allows it to act as a ligand for forming metal-organic frameworks (MOFs). MOFs are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The carboxylic acid moiety can coordinate to metal centers, making compounds like 3-Chloro-2-fluorobenzoic acid effective precursors for MOF ligands. ossila.com The specific functional groups on the benzoic acid ligand, such as the amino, chloro, and fluoro groups, are crucial as they dictate the resulting framework's properties, influencing its porosity, stability, and functionality for applications in gas storage, separation, and catalysis. ossila.com Research has shown that amino-functionalized carboxylate ligands are widely employed to react with d¹⁰ metal ions (like Zn²⁺ and Cd²⁺) to generate novel MOFs with complex three-dimensional structures. nih.govnih.govresearchgate.net

Table 1: Examples of Benzoic Acid Derivatives in MOF Synthesis

Compound Role in MOF Synthesis Resulting MOF Properties
3-Chloro-2-fluorobenzoic acid Precursor for ligands. ossila.com The carboxylic acid group coordinates with metal centers. ossila.com

| Amino-functionalized dicarboxylate ligands | React with d¹⁰ metal ions (Cd²⁺, Zn²⁺) to form novel frameworks. nih.govnih.gov | Can result in fluorescent properties and sensing capabilities for metal ions like Cu²⁺. nih.govnih.gov |

Benzoic acid derivatives are fundamental components in the synthesis of liquid crystals. The rigid core of the benzoic acid structure, combined with the influence of its functional groups, allows for the design of molecules that exhibit mesomorphic phases. Related compounds such as 3-Chloro-2-fluorobenzoic acid are used as building blocks for ligands in liquid crystal applications. ossila.com The synthesis often involves creating rod-shaped molecules (calamitic liquid crystals) where the benzoic acid derivative forms a central part of the rigid structure. The specific substituents influence the material's phase transition temperatures and electro-optical properties. rdd.edu.iq

The electronic properties endowed by the amino and halogen substituents make this class of compounds interesting for functional materials. For example, MOFs constructed from amino-functionalized carboxylate ligands have been shown to exhibit fluorescence. nih.govnih.gov These fluorescent properties can be harnessed for chemical sensing applications, where the material's light emission is quenched or enhanced upon interaction with specific analytes, such as metal ions (e.g., Cu²⁺ and Ag⁺). nih.govnih.gov The fluorine atom, in particular, can be used to create ¹⁹F NMR probe molecules, which can be prepared from precursors like 3-chloro-2-fluorobenzoic acid to facilitate the identification and quantification of amino acids in complex biological mixtures. ossila.com

Supramolecular Chemistry and Host-Guest Systems

The principles of supramolecular chemistry, which involve non-covalent interactions, are evident in the solid-state structures of benzoic acid derivatives. The carboxyl group is a strong hydrogen bond donor and acceptor. In the crystal structure of related compounds like 3-chloro-2,4,5-trifluorobenzoic acid, intermolecular O—H···O hydrogen bonds link molecules to form characteristic centrosymmetric carboxylic acid dimers. researchgate.net These well-defined, non-covalent interactions are fundamental to building more complex supramolecular assemblies. Furthermore, when these molecules are incorporated as ligands into MOFs, the resulting porous frameworks are prime examples of host-guest systems, capable of encapsulating smaller molecules within their cavities for storage or separation.

Research in Fine Chemicals and Specialty Chemicals

Halogenated aminobenzoic acids are valuable intermediates in the synthesis of fine and specialty chemicals, particularly in the agrochemical and pharmaceutical industries. For example, 5-Amino-2-chloro-4-fluorobenzoic acid is an intermediate in the synthesis of Saflufenacil, a herbicide used for weed control in various crops. chemicalbook.com Similarly, 5-chloro-2,3,4-trifluorobenzoic acid is a key intermediate for preparing certain quinolone-3-carboxylic acid derivatives, which are a class of antibacterial agents. researchgate.net The strategic placement of amino, chloro, and fluoro groups on the benzoic acid ring allows for precise chemical modifications to build more complex, high-value molecules. chemimpex.comresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
5-Amino-3-chloro-2-fluorobenzoic acid
5-Chloro-2-fluorobenzoic acid
Benzoyl chloride
3-Chloro-2-fluorobenzoic acid
3-chloro-2,4,5-trifluorobenzoic acid
5-Amino-2-chloro-4-fluorobenzoic acid
Saflufenacil
5-chloro-2,3,4-trifluorobenzoic acid

Based on a comprehensive analysis of the available patent landscape, there is no specific intellectual property information or patent analysis directly related to the chemical compound This compound .

A thorough search of patent databases and scientific literature did not yield any patents that explicitly list or claim the use of this compound as a key intermediate, starting material, or final product in chemical innovations. While patents for structurally similar isomers and related fluorinated aminobenzoic acid derivatives exist, information pertaining solely to the intellectual property surrounding this compound is not available in the public domain.

Consequently, an analysis of its role in chemical innovation from an academic or industrial patent perspective cannot be provided at this time. Further research would be required if and when this specific compound is cited in future patent literature.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-amino-3-chloro-2-fluorobenzoic acid, and how can reaction yields be optimized?

  • Methodology : Begin with halogen-directed functionalization of benzoic acid derivatives. For example, fluorination and chlorination can be achieved via electrophilic aromatic substitution using directed metalation strategies (e.g., lithium-halogen exchange). Optimize yields by controlling reaction temperature (e.g., −78°C for lithiation) and stoichiometry of reagents like N-fluoropyridinium salts or sulfuryl chloride . Post-synthetic purification via recrystallization (using ethanol/water mixtures) or preparative HPLC is critical to isolate the target compound. Monitor intermediates using thin-layer chromatography (TLC) with UV detection .

Q. How can structural ambiguities in this compound be resolved using crystallographic techniques?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) for unambiguous structural determination. Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen-bonding networks . For visualization, ORTEP-3 provides detailed thermal ellipsoid plots to assess positional disorder or crystallographic twinning . Validate against spectroscopic data (e.g., 19F^{19}\text{F} NMR) to confirm substituent positions .

Q. What analytical techniques are most effective for characterizing solubility and stability under varying pH conditions?

  • Methodology : Conduct pH-dependent solubility studies using shake-flask methods with UV-Vis spectrophotometry. For stability, employ accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Differential scanning calorimetry (DSC) can determine melting points (e.g., ~200–210°C, extrapolated from analogous benzoic acids) and polymorphic transitions .

Q. How can NMR and mass spectrometry distinguish positional isomers in halogenated benzoic acids?

  • Methodology : Use 1H^{1}\text{H}-19F^{19}\text{F} HOESY NMR to probe through-space fluorine-proton interactions, resolving meta/para substituents. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) provides exact mass confirmation (theoretical m/z 189.0423 for [M+H]+[M+H]^+) and isotopic patterns to differentiate chlorine/fluorine content .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in coupling reactions?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack. Compare with experimental results from Suzuki-Miyaura cross-coupling trials using Pd(PPh3_3)4_4 catalysts. Solvent effects (e.g., DMF vs. THF) can be modeled using polarizable continuum models (PCM) .

Q. How do steric and electronic effects of substituents influence regioselectivity in derivatization?

  • Methodology : Design a matrix of derivatives (e.g., amides, esters) and analyze regioselectivity via Hammett σ constants. The electron-withdrawing −Cl and −F groups meta to the −COOH moiety direct electrophiles to the ortho position. Validate using X-ray crystallography and kinetic studies (e.g., monitoring reaction rates via in-situ IR) .

Q. How should contradictory spectral data (e.g., conflicting 13C^{13}\text{C} NMR shifts) be resolved?

  • Methodology : Apply multi-technique triangulation: Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) and compare to computed chemical shifts (GIAO method). For discrepancies in melting points, check for polymorphism via powder XRD or variable-temperature NMR. Document solvent and concentration effects explicitly .

Q. What protocols ensure safe handling of this compound given its potential toxicity?

  • Methodology : Follow GHS hazard guidelines (e.g., wear nitrile gloves, PPE, and work in a fume hood). For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Store at 2–8°C in amber glass under inert atmosphere to prevent photodegradation and hydrolysis .

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